molecular formula C16H15N3O2 B5520751 3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol

3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol

Cat. No. B5520751
M. Wt: 281.31 g/mol
InChI Key: SFJCEQHROSDGFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of quinazolin-6-yl derivatives typically involves the reaction of different amines and aldehydes. For example, one study detailed the synthesis of Mannich bases derived from [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid by reacting with formaldehyde and secondary amines (Havaldar & Patil, 2008).

Molecular Structure Analysis

  • Structural characterization of quinazolin-6-yl derivatives, such as 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, often involves various spectroscopic methods like NMR, MS, FT-IR, and X-ray diffraction (Zhou et al., 2021).

Chemical Reactions and Properties

  • Quinazolin-6-yl derivatives exhibit diverse chemical reactions, including the formation of complexes with various metal ions and undergoing hydrolysis and photolysis, as seen in studies of similar compounds (Siddappa et al., 2008).

Physical Properties Analysis

  • The physical properties of quinazolin-6-yl derivatives can be influenced by various substituents. For instance, difluoroboron complexes of substituted 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones show varied emissive properties in the solid state and in solution, demonstrating the impact of structural changes on physical properties (Moshkina et al., 2021).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and interaction with biological targets, of quinazolin-6-yl derivatives, are of significant interest. Research has shown varied biological activities, including potential antitumor and antimicrobial activities, as seen in the synthesis and characterization of related compounds (Zhou et al., 2021).

Scientific Research Applications

Anticonvulsant Activity

Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties. Preliminary evaluations indicate that some of these compounds exhibit moderate to significant activity, showcasing their potential in managing convulsive disorders (Georgey et al., 2008).

Antioxidant Properties

Research into 2-substituted quinazolin-4(3H)-ones has revealed that these compounds can possess potent antioxidant properties, with specific structural features enhancing their effectiveness. The presence of hydroxyl groups and a methoxy substituent significantly increases antioxidant activity, suggesting these derivatives could be valuable in combating oxidative stress-related conditions (Mravljak et al., 2021).

Herbicidal Evaluation

Quinazolin-4-ones have also been explored for their herbicidal efficacy. Derivatives with phenoxy-methyl substituents have displayed high levels of phytotoxicity against both monocotyledonous and dicotyledonous model plants, indicating their potential as plant hormone inhibitors and herbicides (Aibibuli et al., 2012).

Anticancer Potential

Quinazoline-based analogs have been identified as exhibiting significant anti-tumor activity against various cancer cell lines. The introduction of specific substituents can enhance their selectivity and potency, making them promising candidates for cancer therapy (Shi et al., 2017).

Selective Histone Deacetylase Inhibitors

Novel quinazoline derivatives have been designed as selective inhibitors for histone deacetylase 6 (HDAC6), showing promising results in enzymatic assays and anticancer activity in vitro. These findings suggest quinazoline-based compounds could play a significant role in cancer treatment by targeting specific histone deacetylases (Yang et al., 2016).

Future Directions

The future directions for “3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol” could involve further exploration of its potential pharmaceutical and biological activities. Given the medicinal properties of quinazolinones, it could be beneficial to investigate this compound’s potential applications in drug development .

properties

IUPAC Name

3-[4-(2-hydroxyethylamino)quinazolin-6-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-7-6-17-16-14-9-12(4-5-15(14)18-10-19-16)11-2-1-3-13(21)8-11/h1-5,8-10,20-21H,6-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJCEQHROSDGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)N=CN=C3NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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